1-Benzyl-N-methyl-1H-imidazol-2-amine
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Overview
Description
1-Benzyl-N-methyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and the use of catalysts like zinc chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: tert-Butylhydroperoxide as an oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl halides and other alkylating agents.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
1-Benzyl-N-methyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
- 1-Benzyl-2-methyl-1H-imidazole
- 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- (1-Methyl-1H-imidazol-2-yl)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-yl)-methanone
Uniqueness: 1-Benzyl-N-methyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-benzyl-N-methylimidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c1-12-11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) |
InChI Key |
AHXNSRMOLDVEGX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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